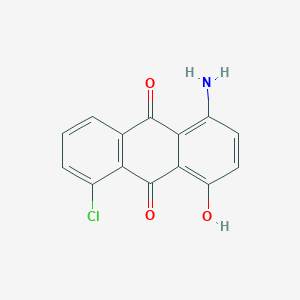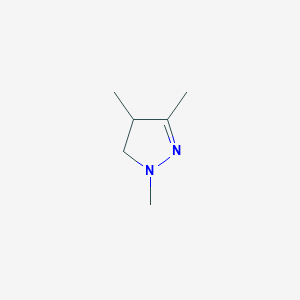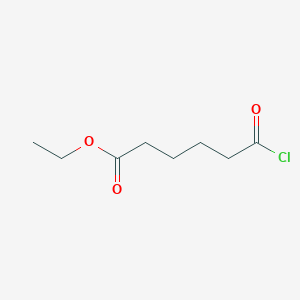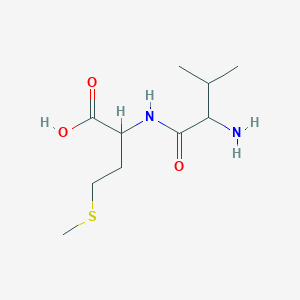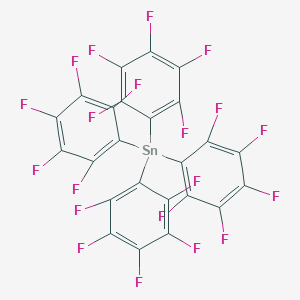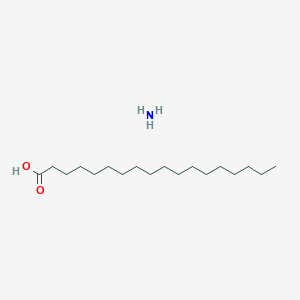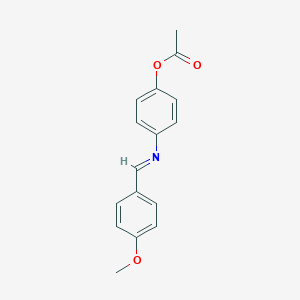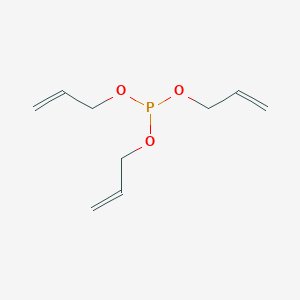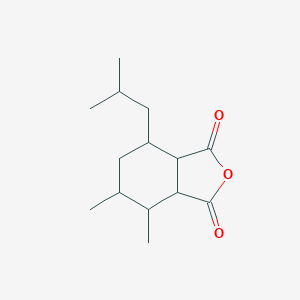
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is also known as carvone oxide, and it belongs to the class of cyclic ketones. The unique structure of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- makes it an interesting compound to study for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- is not well understood. However, studies have suggested that it may act as a reactive oxygen species (ROS) scavenger, which could explain its potential antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- has potential biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been shown to have a positive effect on lipid metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- in lab experiments is its high purity and stability. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its potential as a chiral building block for the synthesis of pharmaceuticals could be further explored. Finally, the development of new synthesis methods for 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- could also be an area of future research.
Synthesemethoden
The synthesis of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- can be achieved through several methods. One of the most common methods is the oxidation of carvone using hydrogen peroxide and a catalyst such as sodium tungstate. Another method involves the oxidation of carvone using potassium permanganate in the presence of sulfuric acid. Both methods have been reported to yield high purity 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- has been studied extensively for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds, including chiral building blocks and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13826-10-3 |
|---|---|
Produktname |
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- |
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
4,5-dimethyl-7-(2-methylpropyl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H22O3/c1-7(2)5-10-6-8(3)9(4)11-12(10)14(16)17-13(11)15/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
KRJWZSVZTBPCNN-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C(C1C)C(=O)OC2=O)CC(C)C |
Kanonische SMILES |
CC1CC(C2C(C1C)C(=O)OC2=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




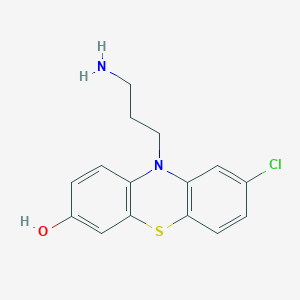
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
